molecular formula C12H13FN6O B6452540 3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide CAS No. 2549012-75-9

3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide

Cat. No. B6452540
CAS RN: 2549012-75-9
M. Wt: 276.27 g/mol
InChI Key: PFWJPZRTDAZBIW-UHFFFAOYSA-N
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Description

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .


Synthesis Analysis

The synthesis of related compounds involves the reaction of N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine via C2 SN Ar .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the reaction of N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine via C2 SN Ar .

Scientific Research Applications

3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide has a wide range of potential applications in scientific research. It has been studied for its ability to act as an enzyme inhibitor, and its ability to modulate biochemical and physiological processes. This compound has been studied for its potential to inhibit the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory processes. This compound has also been studied for its ability to modulate the activity of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter release. Additionally, this compound has been studied for its potential to modulate the activity of the enzyme monoamine oxidase (MAO), which is involved in the regulation of serotonin levels in the brain.

Advantages and Limitations for Lab Experiments

The use of 3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide in laboratory experiments has several advantages. This compound is a highly versatile and effective compound, with a wide range of applications in a variety of fields. Additionally, this compound can be synthesized through a variety of methods, including the use of a palladium-catalyzed reaction. However, there are also some limitations to the use of this compound in laboratory experiments. This compound is not yet fully understood, and its mechanism of action is not yet fully understood. Additionally, this compound is a novel synthetic compound, and its long-term effects are not yet known.

Future Directions

There are a number of potential future directions for 3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide-related research. Further research is needed to better understand the mechanism of action of this compound and its long-term effects. Additionally, further research is needed to explore the potential applications of this compound in other fields, such as drug development and disease treatment. Finally, further research is needed to explore the potential of this compound as a therapeutic agent.

Synthesis Methods

3-fluoro-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide can be synthesized through a variety of methods, including the use of a palladium-catalyzed reaction. This reaction involves the condensation of a pyrazole derivative with a pyrrolidine carboxamide. The reaction is carried out in a solvent such as dichloromethane, with the addition of a base such as potassium carbonate. The reaction is typically carried out at a temperature of 60-80°C, and the resulting product is a white, crystalline solid.

properties

IUPAC Name

3-fluoro-1-(6-pyrazol-1-ylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN6O/c13-12(11(14)20)2-5-18(7-12)9-6-10(16-8-15-9)19-4-1-3-17-19/h1,3-4,6,8H,2,5,7H2,(H2,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWJPZRTDAZBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(=O)N)F)C2=NC=NC(=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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